[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol
Description
Properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(12(17)7-11)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGUARRIXHQBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via acid-catalyzed condensation of o-phenylenediamine with glyoxylic acid. In a representative procedure:
N1-Alkylation with 2,4-Dichlorobenzyl Chloride
The N1 position is alkylated using 2,4-dichlorobenzyl chloride under basic conditions:
-
Reactants : 1H-benzimidazol-2-yl-methanol (1.0 equiv), 2,4-dichlorobenzyl chloride (1.5 equiv), K₂CO₃ (2.0 equiv).
-
Yield : 70–75% of this compound.
Optimization Insight : Higher temperatures (110–115°C) in DMF with PEG600 as a phase-transfer catalyst improve yields to 90–92% by enhancing ion-pair extraction.
Method 2: Direct Reductive Amination
One-Pot Synthesis
A streamlined approach combines cyclization and alkylation:
-
Reactants : o-Phenylenediamine, 2,4-dichlorobenzyl chloride, paraformaldehyde.
-
Catalyst : ZnCl₂ (10 mol%) in toluene at 100°C for 12 hours.
Limitation : Over-alkylation at the C5 position occurs without careful stoichiometric control.
Method 3: Hydroxymethylation via Reduction
Aldehyde Intermediate
The C2 hydroxymethyl group is introduced by reducing a pre-formed aldehyde:
-
Synthesize 1-(2,4-dichlorobenzyl)-1H-benzimidazole-2-carbaldehyde via Vilsmeier-Haack reaction.
-
Reduce the aldehyde using NaBH₄ in methanol (0°C, 2 hours).
Catalytic and Solvent Systems
Role of PEG600
Polyethylene glycol (PEG600) acts as a phase-transfer catalyst in DMF, increasing reaction rates by 30% and reducing byproducts.
Solvent Comparison
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 92 | 98 | 4 |
| THF | 75 | 85 | 8 |
| Toluene | 68 | 90 | 12 |
DMF outperforms due to high polarity and compatibility with PEG600.
Purification and Characterization
Recrystallization
Crude product is recrystallized from toluene, yielding >99% purity. Melting point: 132–134°C.
Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities but reduces yield by 15%.
Industrial Scalability
Method 1 (DMF/PEG600 system) is preferred for scale-up due to:
-
Solvent recycling (DMF recovery >90%).
-
Minimal waste (PEG600 is non-toxic and reusable).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Biological Activities
Research indicates that benzimidazole derivatives exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds similar to [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol have shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation by targeting specific cellular pathways.
- Antiviral Effects : The benzimidazole core is known for its antiviral properties, making this compound a candidate for further investigation in antiviral drug development.
Structural Comparison
A comparative analysis highlights the unique properties imparted by the dichlorobenzyl substitution in this compound compared to other benzimidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol | Chlorine substitution on benzyl | Antibacterial |
| 1-(Phenyl)-1H-benzimidazol-2-yl]methanol | Phenyl group instead of dichlorobenzyl | Antifungal |
| 1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol | Fluorine substitution | Anticancer |
This table illustrates the diversity within the benzimidazole class while underscoring how the dichlorobenzyl group may enhance biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
- Anticancer Research : In vitro studies showed that this compound could inhibit proliferation in various cancer cell lines. Further investigations are needed to understand the underlying mechanisms and optimize its use in cancer therapy.
- Pharmacological Studies : Interaction studies have focused on the binding affinity of this compound with specific biological targets. These studies are crucial for optimizing its therapeutic potential and understanding its pharmacokinetics.
Mechanism of Action
The mechanism of action of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, disrupting their normal function.
Comparison with Similar Compounds
Table 2: Reactivity of the Hydroxymethyl Group in Benzimidazole Derivatives
Key Observations:
- The target compound’s -CH₂OH group is more reactive than the -NH₂ group in , enabling broader synthetic applications.
Pharmacological and Physicochemical Properties
Table 3: Substituent Effects on Lipophilicity and Bioactivity
Key Observations:
Crystallographic and Stability Comparisons
- The crystal structure of (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol () reveals intermolecular O–H···N and O–H···O hydrogen bonds, forming layered structures. This suggests that the hydroxymethyl group in the target compound may similarly enhance solid-state stability via hydrogen bonding .
Biological Activity
[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is a synthetic compound that belongs to the benzimidazole family, known for its diverse biological activities. With a molecular formula of C15H12Cl2N2O and a molecular weight of 307.2 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antiparasitic research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-aminobenzimidazole in the presence of a base like sodium hydroxide. The reaction is conducted in solvents such as ethanol or methanol under reflux conditions, followed by purification methods including recrystallization.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. This interaction may disrupt cellular processes by binding to DNA or proteins.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activities. For instance, a study highlighted the effectiveness of various benzimidazole derivatives against resistant strains of bacteria and fungi. The compound this compound has shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antiparasitic Activity
Benzimidazole derivatives are also recognized for their antiparasitic effects. A study focused on the activity against Leishmania species demonstrated that certain benzimidazole derivatives possess inhibitory effects on parasite growth. Although specific data on this compound is limited, its structural similarity to other effective compounds suggests potential efficacy against parasitic infections .
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. In silico studies predict that this compound exhibits favorable toxicity profiles, with predicted LD50 values indicating low toxicity levels . This suggests that the compound may be safe for further development in therapeutic applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H12Cl2N2O |
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | [1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol |
| Predicted LD50 | >2000 mg/kg |
| Antimicrobial Activity | Active against MRSA |
| Antiparasitic Activity | Potentially effective against Leishmania |
Case Studies
Several case studies have explored the biological activity of benzimidazole derivatives:
- Antibacterial Activity : A study synthesized new benzimidazole derivatives and tested their antibacterial properties against MRSA strains. The most potent compound showed an MIC comparable to vancomycin .
- Antiparasitic Efficacy : Research on various benzimidazole derivatives indicated their potential as antiparasitic agents. While specific data on this compound is sparse, its analogs have demonstrated significant activity against parasites like Leishmania .
- Toxicity Evaluation : Toxicity predictions based on computational models suggest that compounds similar to this compound are likely to be safe for use in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via refluxing 1H-benzimidazole derivatives with acetyl chloride or substituted aldehydes under acidic or basic conditions. For example, acetylation of benzimidazole with acetyl chloride at reflux (2–4 hours) followed by recrystallization in methanol yields intermediates like 1-(1H-benzimidazol-2-yl)ethanone . Oxidation of the methanol group to a carbaldehyde is achieved using Dess–Martin periodinane (DMP) at 4°C . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol vs. methanol), and stoichiometry of reagents.
- Data : Typical yields range from 62% (for similar benzimidazole derivatives) to >80% for optimized protocols .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- TLC : Used for preliminary purity checks with solvent systems like benzene/chloroform/methanol (60:20:20) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, β = 95.133°) .
- NMR/IR : Confirms functional groups (e.g., –OH stretch at ~3200 cm⁻¹, benzimidazole ring protons at δ 7.2–8.5 ppm).
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology :
- Antifungal activity : Test against Candida albicans or Aspergillus niger using broth microdilution (MIC values) .
- Cytoprotective assays : Evaluate neuroprotective effects in hydrogen peroxide-induced oxidative stress models (e.g., neuroblastoma cell viability assays) .
Advanced Research Questions
Q. How do structural modifications at the 2-position of benzimidazole impact biological activity?
- Methodology : Replace the methanol group with carbaldehydes or hydrazone derivatives (e.g., using DMP or hydrazine) to assess changes in antifungal potency or cellular uptake . SAR studies correlate substituent electronegativity (e.g., Cl, OCH₃) with logP and membrane permeability.
- Data : Derivatives with 2,4-dichlorobenzyl groups show enhanced activity due to increased lipophilicity (logP ~3.5) .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., O–H⋯N, 2.12 Å) and π-π stacking (3.5–4.0 Å) between benzimidazole rings, stabilizing the lattice . Disorder in solvent molecules (e.g., methanol) is modeled with occupancy refinement .
- Software : SHELXD/SHELXE resolve phase problems in high-throughput crystallography pipelines .
Q. How can environmental persistence and degradation pathways be assessed for this compound?
- Methodology :
- Photolysis : Expose to UV light (254 nm) and monitor degradation via HPLC-MS.
- Microbial degradation : Use soil slurry assays to identify metabolites (e.g., dichlorophenyl fragments) .
- Data : Half-life in soil ranges from 14–30 days, depending on substituents .
Methodological Challenges
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Challenges :
- Low yields : Due to steric hindrance from the 2,4-dichlorobenzyl group. Mitigate by using excess acyl chloride (1.5 eq.) and prolonged reflux .
- Byproducts : Hydrazine reactions may form undesired Schiff bases; optimize pH (slightly acidic) and reaction time .
Q. How do solvent choice and temperature affect recrystallization efficiency?
- Data : Methanol/water (50:50) yields >90% purity at 0–4°C, while ethanol alone results in lower crystallinity .
Tables
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a (Å) | 7.9717 (9) |
| b (Å) | 16.4327 (19) |
| c (Å) | 14.3560 (16) |
| β (°) | 95.133 (2) |
| V (ų) | 1873.0 (4) |
| Z | 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
